2-(benzylthio)-5-methyl-6-(3-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
2-(Benzylthio)-5-methyl-6-(3-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a benzylthio group at position 2, a methyl group at position 5, and a 3-methylbenzyl substituent at position 6 of the heterocyclic core. Its synthesis typically involves multi-step reactions, such as Biginelli-like heterocyclization or nucleophilic substitution, using reagents like 3-amino-5-(benzylthio)-1,2,4-triazole and substituted benzaldehydes . Characterization via NMR, LC-MS, and HPLC confirms its purity and structural integrity .
Properties
Molecular Formula |
C21H20N4OS |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-methyl-6-[(3-methylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H20N4OS/c1-14-7-6-10-17(11-14)12-18-15(2)22-20-23-21(24-25(20)19(18)26)27-13-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,22,23,24) |
InChI Key |
RBLOMSMGAUQUSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(N=C3N=C(NN3C2=O)SCC4=CC=CC=C4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Triazolopyrimidinone Core
The biological and physicochemical properties of triazolopyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Position 2: Replacing the benzylthio group (target compound) with amino (Compound 25) or chlorobenzylthio (898918-86-0) alters electronic properties. The benzylthio group in the target may enhance membrane permeability due to its hydrophobic nature .
- Position 5 : Methyl (target) vs. ethyl (Compound 25) or cyclopropyl (Compound 19) affects steric bulk. Smaller substituents like methyl may favor binding in sterically restricted enzyme active sites .
- Position 6 : The 3-methylbenzyl group in the target compound differs from 4-substituted benzyl groups (e.g., 4-isopropylphenyl in Compound 1), which could influence target selectivity due to spatial orientation differences .
Pharmacological and Electrochemical Profiles
- Antibacterial Activity : Compounds with carboxamide groups (e.g., Compound 1) show moderate activity against Enterococcus, while the target compound’s benzylthio group may confer distinct mechanisms of action .
- Electrochemical Behavior: Triazolopyrimidinones with electron-withdrawing groups (e.g., S1-TP in ) exhibit redox potentials suitable for drug metabolism studies. The target’s benzylthio group may similarly influence its electrochemical stability .
- Enzyme Inhibition: Xanthine-derived triazolopurinones () inhibit phosphodiesterase 4 (PDE4) in the micromolar range, suggesting the target compound could be optimized for similar targets .
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